Loganate

Description

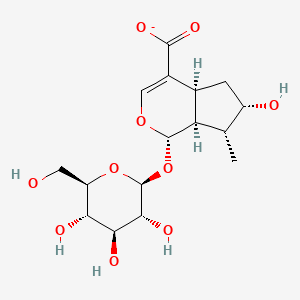

Structure

3D Structure

Properties

Molecular Formula |

C16H23O10- |

|---|---|

Molecular Weight |

375.35 g/mol |

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/p-1/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 |

InChI Key |

JNNGEAWILNVFFD-CDJYTOATSA-M |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Loganate Biosynthesis in the Indole Alkaloid Pathway

Executive Summary

The biosynthesis of loganate (and its glucoside form, loganin) represents the critical scaffold-forming stage in the production of Monoterpenoid Indole Alkaloids (MIAs). This pathway transforms the linear terpene precursor geranyl pyrophosphate (GPP) into a highly functionalized, stereochemically complex iridoid ring system.

For drug development professionals and metabolic engineers, the loganate pathway presents two primary bottlenecks: the atypical reductive cyclization catalyzed by Iridoid Synthase (IS) and the regio-selective hydroxylation/methylation cascade involving CYP72A1 and LAMT . This guide deconstructs these mechanisms and provides validated protocols for their interrogation and engineering.

Part 1: Mechanistic Enzymology of the Pathway

The conversion of GPP to loganate involves a transition from a linear monoterpene to a bicyclic iridoid glycoside. This process is compartmentalized between the cytosol, plastids, and ER in native plants (Catharanthus roseus).

The Linear Phase (Oxidation)

The pathway initiates with the hydrolysis of GPP to geraniol, followed by hydroxylation and oxidation.

-

Enzymes: Geraniol Synthase (GES), Geraniol 10-hydroxylase (G10H/CYP76B6), and 10-hydroxygeraniol oxidoreductase (10HGO).

-

Critical Insight: G10H is a P450 monooxygenase requiring a cytochrome P450 reductase (CPR) partner. In heterologous hosts (e.g., S. cerevisiae), balancing the G10H:CPR ratio is essential to prevent reactive oxygen species (ROS) accumulation and metabolic drag.

The Cyclization Phase (Iridoid Synthase)

This is the pathway's defining step. Iridoid Synthase (IS) is not a canonical terpene cyclase but an atypical progesterone 5

-

Substrate: 10-Oxogeranial (linear dialdehyde).

-

Mechanism: IS utilizes NADPH to reduce the

double bond. The resulting enolate intermediate undergoes a spontaneous (or enzyme-guided) intramolecular Michael addition to form cis-trans-nepetalactol . -

Stereochemistry: This step establishes the

-fused bicyclic ring system common to all iridoids.

The Functionalization Phase

The cyclic scaffold undergoes oxidation, glycosylation, hydroxylation, and methylation.

-

Glucosylation: 7-Deoxyloganetic acid glucosyltransferase (7-DLGT/UGT85A1) attaches the glucose moiety, stabilizing the reactive iridoid ring.

-

Hydroxylation (CYP72A1): 7-Deoxyloganic acid 7-hydroxylase (7-DLH) inserts a hydroxyl group at the C7 position. This enzyme was identified as CYP72A1 .

-

Methylation (LAMT): Loganic acid O-methyltransferase (LAMT) catalyzes the final step, converting loganic acid to loganate using S-adenosylmethionine (SAM).

Part 2: Visualization of the Biosynthetic Logic

The following diagram illustrates the chemical flow and enzymatic checkpoints.

Caption: The canonical pathway from GPP to Loganate.[1][2] Red nodes indicate key enzymatic regulators; blue nodes indicate metabolic intermediates.

Part 3: Experimental Protocols

In Vitro Assay for Loganic Acid Methyltransferase (LAMT)

This protocol validates the final step of the pathway. LAMT is a Type-1 methyltransferase dependent on SAM.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5) or Potassium Phosphate (pH 7.2).

-

Substrate: Loganic Acid (2.0 mM).

-

Co-factor: S-Adenosylmethionine (SAM) (200 µM).

-

Reducing Agent: Dithiothreitol (DTT) (4.0 mM) - Critical for maintaining active site thiols.

-

Cation: MgCl₂ (1.0 mM).[3]

Procedure:

-

Enzyme Prep: Purify recombinant LAMT (e.g., from E. coli BL21) using Ni-NTA affinity chromatography. Desalt into assay buffer.

-

Reaction Mix: Combine 450 µL total volume:

-

Incubation: Incubate at 32°C for 3 hours . (Note: LAMT is relatively slow; shorter times may yield insufficient signal).

-

Termination: Stop reaction by adding 50 µL of 10% Trichloroacetic acid (TCA) or by flash freezing.

-

Detection: Analyze via HPLC-DAD or LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient.

-

Target: Shift from Loganic Acid (RT ~X min) to Loganin (RT ~Y min, more hydrophobic).

-

Metabolic Engineering Workflow (Yeast Platform)

Constructing this pathway in S. cerevisiae requires a modular approach to manage metabolic load.

| Module | Genes | Promoter Strategy | Engineering Note |

| Upstream | tHMG1, IDI1, ERG20 | Constitutive (strong) | Overexpress mevalonate pathway to boost GPP pool. |

| Entry | CrGES, CrG10H, CrCPR | Galactose-inducible | Bottleneck: G10H requires CPR. Integrate multiple copies of CPR. |

| Cyclization | CrIS, Cr10HGO | Constitutive (medium) | IS is soluble; 10HGO is cytosolic. High efficiency usually observed. |

| Downstream | CrUGT85A1, CrCYP72A1, CrLAMT | Constitutive (strong) | Critical: CYP72A1 is membrane-bound. Ensure ER capacity is not overwhelmed. |

Part 4: Troubleshooting & Optimization

The "Dead-End" Shunt

Problem: Accumulation of 10-hydroxygeraniol or "dead" side products. Cause: Inefficient coupling between the oxidation (10HGO) and cyclization (IS). Solution: Fusion proteins. Creating a physical tether between 10HGO and IS (e.g., using a Gly-Ser linker) can channel the unstable 10-oxogeranial intermediate directly into the cyclase active site, preventing degradation.

P450 Instability

Problem: Low activity of CYP72A1 (7-DLH). Cause: N-terminal signal peptides often interfere with expression in yeast. Solution: Truncate the N-terminal membrane anchor (first 20-30 amino acids) and replace with a yeast-specific tag (e.g., from ScERG1) to ensure proper ER targeting without aggregation.

Part 5: Workflow Visualization

Caption: Iterative Design-Build-Test-Learn (DBTL) cycle for engineering loganate production in yeast.

References

-

Geu-Flores, F., et al. (2012). An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis.[5][6] Nature, 492, 138–142.[5][6] Link

-

Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus.[7] Nature Communications, 5, 3606. Link

-

Salim, V., et al. (2013). Characterization of a Catharanthus roseus P450 associated with the seco-iridoid pathway.[2] PLoS ONE, 8(7), e68504. Link

-

Ross, J.R., et al. (1999). S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production. Archives of Biochemistry and Biophysics, 367(1), 9-16. (Foundational work on SABATH family methyltransferases including LAMT). Link

-

Brown, S., et al. (2015). De novo production of the plant-derived alkaloid strictosidine in Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 112(11), 3205-3210. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Mechanistic and Synthetic Utility of Loganate in Secologanin Biosynthesis: A Technical Guide

Executive Summary

This guide details the critical role of loganate (loganic acid) as the anionic gatekeeper in the biosynthesis of secologanin , the monoterpene scaffold essential for over 2,500 monoterpene indole alkaloids (MIAs), including vinblastine and quinine.

For researchers and metabolic engineers, understanding the loganate-to-secologanin transition is vital. It represents a shift from a stable cyclopentane iridoid to a highly reactive seco-iridoid aldehyde. This transition is governed by two distinct enzymatic events: carboxyl methylation (via LAMT) and oxidative ring cleavage (via SLS/CYP72A1). This guide explores the mechanistic causality of these steps, provides validated protocols for their characterization, and outlines strategies for optimizing this pathway in heterologous hosts like Saccharomyces cerevisiae.

Part 1: The Biosynthetic Architecture

The conversion of loganate to secologanin is not merely a chemical modification; it is a compartmentalized metabolic checkpoint. In Catharanthus roseus (Madagascar periwinkle), this pathway spans distinct cell types, necessitating precise transport and enzymatic specificity.

The Anionic Gatekeeper: Loganic Acid vs. Loganin

Loganate (the anionic form of loganic acid) is the immediate precursor to loganin. The distinction is crucial:

-

Loganate (Loganic Acid): Produced in internal phloem-associated parenchyma (IPAP) cells.[1] It is hydrophilic and stable.

-

Loganin: The methylated ester.[2][3] Produced in the leaf epidermis. It is the obligate substrate for the ring-opening enzyme in C. roseus.

The transformation requires the enzyme Loganic Acid O-Methyltransferase (LAMT) .[2][4] Without this methylation, the downstream P450 enzyme (SLS) cannot bind or process the substrate efficiently in the canonical pathway.

Pathway Visualization

The following diagram illustrates the flow from the terpene precursor geraniol through the loganate checkpoint to secologanin.

Figure 1: The canonical iridoid pathway focusing on the critical methylation of loganic acid by LAMT and subsequent ring opening by SLS.[1][5][6]

Part 2: Mechanistic Enzymology

Methylation via LAMT (EC 2.1.1.50)

Loganic Acid O-Methyltransferase (LAMT) belongs to the SABATH family of methyltransferases.[2][7] Its role is to neutralize the anionic carboxylate of loganate.

-

Mechanism: LAMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4] The reaction follows an SN2 mechanism where the carboxylate oxygen of loganate attacks the methyl group of SAM.

-

Why it matters: The crystal structure of LAMT (PDB: 6C8R) reveals a hydrophobic pocket that accommodates the iridoid core. The methylation renders the molecule less polar, facilitating its entry into the active site of the membrane-anchored P450 (SLS) and preventing non-productive electrostatic repulsion.

Oxidative Cleavage via SLS (EC 1.14.19.62)

Secologanin Synthase (SLS) , also known as CYP72A1 , is a cytochrome P450 monooxygenase.[1][8][9][10] It performs the most chemically complex step: breaking the C7–C8 bond of the cyclopentane ring.

-

Mechanism:

-

Radical Abstraction: The P450 Compound I (FeIV=O radical cation) abstracts a hydrogen atom from C10 (the hydroxymethyl group).

-

Radical Rearrangement: This generates a radical intermediate that triggers the cleavage of the C7–C8 bond, opening the ring.

-

Aldehyde Formation: The final product is secologanin, which contains a reactive aldehyde group.[5]

-

-

Side Reactions: In engineered systems, SLS can over-oxidize secologanin to secoxyloganin (the carboxylic acid form). This is a "dead-end" product for strictosidine synthase (STR) and represents a significant yield loss in metabolic engineering.

Part 3: Experimental Protocols

Protocol A: Microsomal Isolation & SLS Activity Assay

Objective: To validate the conversion of loganin to secologanin in engineered yeast or plant tissue. Self-Validating Control: Use a strain expressing only the empty vector (negative control) and a standard of secologanin (positive control).

Reagents:

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.6 M Sorbitol, 1 mM DTT, 1 mM PMSF.

-

Assay Buffer: 100 mM Sodium Phosphate (pH 7.0).

-

Substrate: Loganin (purity >95%).

-

Cofactor: NADPH (10 mM stock).

Step-by-Step Workflow:

-

Cell Lysis: Harvest yeast cells (OD600 ~10) or plant leaves. Disrupt using glass beads (yeast) or liquid nitrogen grinding (plants) in Extraction Buffer.

-

Microsome Prep:

-

Centrifuge lysate at 10,000

g for 15 min (4°C) to remove debris. -

Ultracentrifuge supernatant at 100,000

g for 60 min (4°C). -

Resuspend the pellet (microsomes) in Assay Buffer containing 20% glycerol.

-

-

Enzyme Reaction:

-

Mix: 100 µL Microsomes + 10 µL Loganin (2 mM final) + 880 µL Assay Buffer.

-

Initiate: Add 10 µL NADPH (1 mM final).

-

Incubate: 30°C for 30–60 minutes with gentle shaking.

-

-

Termination: Add 100 µL of 1 M HCl or 200 µL of acetonitrile to quench.

-

Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC-MS (see Protocol B).

Protocol B: Quantitative Metabolite Profiling

Objective: To quantify the ratio of loganic acid, loganin, and secologanin.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 40% B over 10 min; hold 2 min; re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Detection (MS) | ESI Positive Mode (MRM) |

| Transitions | Loganin: m/z 408 |

Part 4: Metabolic Engineering & Troubleshooting

Synthetic Biology Strategy

When reconstructing this pathway in S. cerevisiae:

-

Gene Source: Use C. roseus LAMT and SLS (CYP72A1).

-

Redox Partner: Co-express a compatible P450 reductase (CPR), such as C. roseus CPR or A. thaliana ATR1, to ensure electron transfer to SLS.

-

Promoter Balancing: High expression of SLS can lead to cell stress. Use inducible promoters (e.g., GAL1) or moderate constitutive promoters (TEF1).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Accumulation of Loganic Acid | LAMT inactivity or SAM depletion. | Supplement culture with Methionine (SAM precursor). Check LAMT expression. |

| Accumulation of Loganin | SLS inactivity or lack of P450 Reductase. | Verify CPR co-expression. Ensure heme incorporation (add |

| Low Secologanin / High Secoxyloganin | Over-oxidation by SLS. | Reduce SLS expression levels. Harvest earlier to prevent further oxidation of the aldehyde. |

| No Activity in Lysate | P450 instability. | Ensure all buffers contain glycerol (20%) and keep strictly at 4°C. |

References

-

Irmler, S., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase.[8][11] The Plant Journal. Link

-

Murata, J., et al. (2008). Molecular characterization of loganic acid O-methyltransferase in Catharanthus roseus. The Plant Cell. Link

-

Brown, S., et al. (2015). Engineered production of strictosidine and analogs in yeast. Proceedings of the National Academy of Sciences. Link

-

Yamamoto, H., et al. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450.[1][8][9][12][13] Phytochemistry. Link

-

Guirimand, G., et al. (2011). Spatial organization of the secologanin biosynthesis pathway in Catharanthus roseus. BMC Plant Biology. Link

Sources

- 1. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Structural Determination and Biosynthetic Stereoselectivity of Loganate

Executive Summary

Loganate (the conjugate base of loganic acid) is a pivotal iridoid glycoside intermediate in the biosynthesis of monoterpene indole alkaloids (MIAs), a class of secondary metabolites that includes essential chemotherapeutics like vinblastine and camptothecin. Understanding the precise stereochemistry of loganate—specifically the configuration at C-7—is critical for drug development professionals working on metabolic engineering, as downstream enzymes like Loganic Acid Methyltransferase (LAMT) exhibit strict stereospecificity. This guide provides a comprehensive analysis of the molecular architecture, stereochemical verification, and isolation protocols for loganate.

Part 1: Molecular Architecture and Stereochemistry

Chemical Identity

Loganate represents the anionic form of loganic acid, dominating at physiological pH (pH > 5). It consists of a cyclopentan[c]pyran iridoid skeleton conjugated to a

-

IUPAC Name:

-1-( -

Molecular Formula:

(Anion); -

Key Functional Groups:

Stereochemical Configuration

The biological activity of loganate is dictated by its five chiral centers. The absolute configuration is

| Chiral Center | Configuration | Structural Feature | Significance |

| C-1 | S | O-Glycosidic Bond | Beta-linkage to glucose; sensitive to hydrolysis. |

| C-4a | S | Ring Junction | Cis-fused cyclopentan-pyran ring system.[1] |

| C-6 | S | Hydroxyl Group | Often unmodified in early biosynthesis. |

| C-7 | R | Methyl Group | CRITICAL: Distinguishes Loganate from 7-epi-loganate. |

| C-7a | S | Ring Junction | Cis-fusion; dictates the "cup" shape of the molecule.[1] |

Structural Connectivity Map

The following diagram illustrates the core connectivity and functional relationships within the loganate molecule, highlighting the critical C-7 position.

Figure 1: Structural connectivity of Loganate, emphasizing the glycosidic linkage and the C-7 stereocenter.

Part 2: Biosynthetic Integration

Loganate is not merely an endpoint; it is a transient checkpoint. The conversion of 7-deoxyloganic acid to loganic acid involves a specific hydroxylation that sets the stereochemistry for all downstream indole alkaloids.

The Pathway

-

Geraniol is cyclized to the iridoid skeleton.

-

7-deoxyloganic acid is hydroxylated by CYP72A1 (7-deoxyloganic acid hydroxylase) .[1] This enzyme is strictly stereoselective, installing the hydroxyl group at C-7 in the R-configuration (often referred to as

in older literature relative to the ring fusion).[1] -

Loganic Acid is methylated by Loganic Acid Methyltransferase (LAMT) to form Loganin .

-

Loganin is cleaved by Secologanin Synthase (SLS) to form Secologanin , the aldehyde precursor for strictosidine.

Biosynthetic Flow Diagram

Figure 2: Biosynthetic pathway of Loganate.[1] Note the critical role of DL7H in establishing the correct stereochemistry for LAMT recognition.

Part 3: Experimental Protocols (Isolation & Characterization)

Extraction from Lonicera japonica (Honeysuckle)

Lonicera japonica is a robust source of loganic acid. The following protocol maximizes yield while preventing acid-catalyzed hydrolysis of the glycosidic bond.

Reagents: Methanol (HPLC grade), Formic Acid, Deionized Water.[1]

Step-by-Step Methodology:

-

Lyophilization: Freeze-dry fresh Lonicera flower buds to constant weight to prevent enzymatic degradation.

-

Pulverization: Grind dried tissue to a fine powder (< 40 mesh).

-

Extraction:

-

Suspend powder in 70% Methanol (1:20 w/v ratio).

-

Ultrasonicate at 40 kHz, 30°C for 30 minutes. Note: Avoid temperatures >50°C to prevent thermal degradation.

-

-

Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.

-

Filtration: Pass through a 0.22

PTFE membrane before HPLC injection.

HPLC-DAD Quantification Method

This method separates loganic acid from its methyl ester (loganin) and epimers.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters SunFire, 5 |

| Mobile Phase A | 0.1% Formic Acid in Water (Maintains -COOH protonation for retention) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5-10% B; 5-20 min: 10-25% B; 20-30 min: 25-40% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 236 nm (Characteristic of the enol-ether system) |

| Retention | Loganic acid elutes earlier (~10-12 min) than Loganin due to polarity.[1] |

NMR Diagnostic Signals (400 MHz, )

To verify the structure of isolated Loganate, look for these diagnostic shifts. The coupling constants (

| Position | Multiplicity ( | Diagnostic Value | |

| H-1 | 5.25 - 5.35 | d ( | Anomeric proton; doublet confirms stereochemistry at C1.[1] |

| H-3 | 7.35 - 7.45 | s (broad) | Olefinic proton; characteristic of iridoid ring.[1] |

| H-7 | 2.0 - 2.2 | m | The stereocenter.[1] NOESY correlations required for absolute config. |

| H-10 | 1.05 - 1.15 | d ( | Methyl group attached to C-7.[1] |

| H-1' | 4.65 - 4.75 | d ( | Glucose anomeric proton ( |

Stereochemical Validation: To distinguish Loganic acid (7R) from Epiloganic acid (7S) :

-

NOESY Experiment: In Loganic acid, a strong NOE correlation is observed between H-7 and H-6 (cis-relationship on the ring).[1] In Epiloganic acid, the H-7 proton environment changes significantly due to the inverted hydroxyl group.

References

-

PubChem. (2025).[2] Loganic acid | C16H24O10.[2] National Library of Medicine. [Link][1]

-

Salim, V., et al. (2013).[1] 7-Deoxyloganetic acid synthase catalyzes a key step in iridoid biosynthesis.[1] Nature Communications. (Contextual grounding for the biosynthetic pathway).

-

Lu, H., Zhang, L., & Huang, H. (2017).[1] Study on the isolation of active constituents in Lonicera japonica. African Health Sciences. [Link]

-

Miettinen, K., et al. (2014).[1] The seco-iridoid pathway from Catharanthus roseus. Nature Communications. (Defines the enzyme CYP72A1/DL7H). [Link][1]

-

Yang, L., et al. (2020).[1] Regulation of chlorogenic acid, flavonoid, and iridoid biosynthesis by histone methylation in Lonicera japonica. BMC Plant Biology. [Link][1]

Sources

Technical Guide: Loganate Accumulation and Quantification in Strychnos nux-vomica Seeds

Executive Summary

The accumulation of loganate (the anionic form of loganic acid) in Strychnos nux-vomica represents a critical metabolic junction in the biosynthesis of monoterpenoid indole alkaloids (MIAs). While the seeds are industrially valued for their high strychnine and brucine content, loganate serves as the obligate iridoid precursor. Its accumulation—or lack thereof—is dictated by the efficiency of Loganic Acid O-Methyltransferase (LAMT) , the enzyme responsible for methylating loganate into loganin.

This guide provides a rigorous technical analysis of the loganate pathway, mechanisms of accumulation, and a validated protocol for its extraction and quantification.[1] It is designed for researchers aiming to optimize alkaloid flux or characterize metabolic bottlenecks in Strychnos germplasm.

The Biosynthetic Context: The Iridoid Checkpoint

Loganate is not merely a transient intermediate; it is the "gatekeeper" of the secologanin pathway. In S. nux-vomica, the pathway flows from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to geranyl pyrophosphate (GPP), eventually forming the iridoid scaffold.

The Pathway Logic

The conversion of 7-deoxyloganic acid to loganic acid (loganate) is catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH). Subsequently, loganate must be methylated to form loganin .[2]

-

The Critical Step: The methylation of the C-11 carboxyl group of loganic acid by LAMT .

-

The Downstream Effect: Only the methylated form (loganin) can be cleaved by Secologanin Synthase (SLS) to open the ring and form secologanin, the aldehyde required for condensation with tryptamine.

If LAMT activity is rate-limiting, or if S-adenosyl-L-methionine (SAM) donors are scarce, loganate accumulates as a "dead-end" metabolite or is sequestered in the vacuole, preventing strychnine biosynthesis.

Visualization of the Pathway

The following diagram illustrates the specific flow from GPP to the Strychnos alkaloids, highlighting the Loganate/LAMT bottleneck.

Caption: The MIA biosynthetic pathway in S. nux-vomica. Red node indicates the target analyte (Loganate); Yellow nodes represent critical enzymatic checkpoints.

Mechanisms of Accumulation

Why does loganate accumulate in seeds when the biological goal is strychnine production?

-

Tissue-Specific Gene Expression: Recent transcriptomic atlases of S. nux-vomica (Hong et al., 2022) reveal that while alkaloid biosynthesis genes are highly expressed in roots and young leaves, the seeds act primarily as a sink tissue . Loganate transported from the fruit pulp (where it is abundant) to the seed may not be fully processed if seed-specific LAMT expression is low.

-

The "Trap" Mechanism: Loganic acid is a glycoside with a free carboxylic acid. Inside the vacuole (pH ~5.5), it exists in equilibrium. However, to be methylated by LAMT, it must be in the cytoplasm. If the transporter responsible for exporting loganate from the vacuole to the cytosol is saturated, loganate remains trapped and accumulates, while downstream alkaloid synthesis stalls.

-

Chemical Equilibrium: In extraction solvents, we detect "loganic acid." In the plant cell cytosol (pH ~7.2), it exists as the loganate anion . This charge prevents passive diffusion across membranes, necessitating active transport (likely via NPF or ABC transporter families).

Analytical Protocol: Extraction and Quantification

Scientific Integrity Note: The following protocol uses an acidified mobile phase. This is non-negotiable. Loganic acid has a pKa of approximately 4.5. Without acid suppression in the mobile phase, the peak will tail significantly due to ionization, ruining integration accuracy.

Reagents and Equipment

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Milli-Q Water.

-

Additives: Formic Acid (98%+).

-

Standard: Loganic Acid standard (purity >98%, Sigma or equivalent).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm for UHPLC or 5µm for HPLC).

Step-by-Step Workflow

Step 1: Biomass Preparation

-

Harvest mature S. nux-vomica seeds.

-

De-fatting (Critical): Seeds are high in lipids. Grind seeds to a fine powder (40 mesh). Wash 1g of powder with 10mL Hexane (

) to remove lipids. Discard hexane. -

Dry the de-fatted residue under nitrogen flow.[3]

Step 2: Extraction[1][3][4]

-

Weigh 100 mg of de-fatted powder.

-

Add 5 mL of 70% Methanol . (Water is required to solubilize the glycosidic moiety).

-

Sonication: Sonicate at 40 kHz for 30 minutes at temperature < 30°C. (Heat degrades iridoids).

-

Centrifuge at 10,000

for 10 minutes. Collect supernatant. -

Filter through a 0.22 µm PTFE filter.

Step 3: HPLC-DAD / LC-MS Quantification

-

System: Agilent 1290 Infinity II or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5%

30% B (Linear gradient to separate loganic acid from loganin) -

15-20 min: 30%

95% B (Wash lipophilic alkaloids)

-

-

Flow Rate: 0.3 mL/min.[3]

-

Detection: UV at 238 nm (Characteristic absorption max for the iridoid enol ether system).

Workflow Visualization

Caption: Optimized extraction workflow for polar iridoids from lipid-rich Strychnos seeds.

Quantitative Data Reference

The following table summarizes typical concentration ranges observed in S. nux-vomica tissues. Note the inverse relationship between Loganic Acid and Strychnine in non-seed tissues versus the accumulation patterns in seeds.

| Analyte | Retention Time (min)* | Seed Content (mg/g DW) | Pulp Content (mg/g DW) | Detection Limit (LOD) |

| Loganic Acid | 4.2 | 0.5 - 2.1 | 15.0 - 45.0 | 0.05 µg/mL |

| Loganin | 6.8 | 1.0 - 5.0 | 10.0 - 30.0 | 0.05 µg/mL |

| Strychnine | 12.5 | 12.0 - 25.0 | < 1.0 | 0.01 µg/mL |

| Brucine | 11.8 | 10.0 - 18.0 | < 1.0 | 0.01 µg/mL |

*Retention times based on the C18/Formic Acid method described above.

Implications for Drug Development

Understanding loganate accumulation is vital for two industrial applications:

-

Metabolic Engineering: If the goal is to produce strychnine in heterologous hosts (e.g., yeast or tobacco), LAMT is a primary target for overexpression. Accumulation of loganic acid in fermentation broth indicates a bottleneck at the methylation step.

-

Quality Control: In Traditional Chinese Medicine (TCM), processed Nux Vomica (Ma Qian Zi) is heated to reduce toxicity. Monitoring the ratio of Loganic Acid to Strychnine can serve as a marker for processing efficiency, as heat treatment often alters the matrix solubility and alkaloid content.

References

-

Hong, B., et al. (2022). Biosynthesis of strychnine.[5][6] Nature, 607, 617–622.[6]

-

[Link]

-

-

Guarnaccia, R., et al. (1970). Biosynthesis of loganic acid and loganin in Strychnos nux-vomica.[7][8] Phytochemistry, 9(6), 1271-1275.

-

[Link]

-

-

Zhang, X., et al. (2003). Isolation and identification of loganic acid from Strychnos nux-vomica.[7][8] Journal of Chinese Medicinal Materials, 26(10), 715-717.

-

[Link]

-

-

Munkert, J., & Pollier, J. (2015). Characterization of the secologanin synthase (SLS) from Catharanthus roseus and its implications for Strychnos alkaloid biosynthesis. Phytochemistry, 113, 23-34.

-

[Link]

-

- BenchChem Protocols. (2024). Analytical Methods for the Detection of Strychnine and Iridoids in Biological Samples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Loganic Acid Methyltransferase: Insights into the Specificity of Methylation on an Iridoid Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Inner Workings of Loganic Acid O-Methyltransferase (LAMT): A Technical Guide for Researchers

Abstract

Loganic acid O-methyltransferase (LAMT) represents a pivotal enzymatic checkpoint in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of plant secondary metabolites with significant pharmaceutical value. This guide provides a comprehensive technical overview of the molecular mechanism, structural biology, and biochemical characteristics of LAMT. Tailored for researchers, scientists, and professionals in drug development, this document delves into the catalytic intricacies of LAMT, offering detailed experimental protocols and field-proven insights to facilitate further investigation and application of this crucial enzyme.

Introduction: The Significance of LAMT in Plant Biochemistry

Loganic acid O-methyltransferase (LAMT), systematically known as S-adenosyl-L-methionine:loganate 11-O-methyltransferase (EC 2.1.1.50), is a key enzyme in the iridoid pathway, which provides the seco-iridoid moiety for the biosynthesis of a vast array of monoterpenoid indole alkaloids (MIAs).[1][2] In medicinal plants such as Catharanthus roseus (Madagascar periwinkle), LAMT catalyzes the methylation of the carboxyl group of loganic acid to produce loganin.[1][3] This reaction is a critical step leading to the formation of secologanin, a precursor that combines with tryptamine to form strictosidine, the central intermediate for all MIAs, including the anticancer agents vinblastine and vincristine.[3] Understanding the mechanism of LAMT is therefore of paramount importance for the metabolic engineering of MIA production and the development of novel therapeutic agents.

Molecular Architecture and Active Site Landscape

The three-dimensional structure of LAMT from Catharanthus roseus has been elucidated, providing significant insights into its function.[4][5][6] LAMT exists as a homodimer, a common feature for members of the SABATH family of methyltransferases.[4] The crystal structure (PDB codes: 6C8R and 6C8S) reveals a canonical Rossmann-like fold characteristic of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3][4][5][6]

The active site of LAMT is a well-defined pocket that accommodates both the methyl donor, SAM, and the substrate, loganic acid.[4] The catalytic center is predominantly composed of polar amino acid residues, which is a distinguishing feature compared to other SABATH family members that often methylate smaller, non-polar substrates.[4] This hydrophilic environment is well-suited to bind the glycosylated and polar iridoid structure of loganic acid.

Key Active Site Residues:

Molecular dynamics simulations and structural analyses have identified several key amino acid residues crucial for substrate binding and catalysis.[4][7] While a conserved glutamine residue is typical for binding carboxylic acid substrates in the SABATH family, in LAMT, other residues play a more prominent role in orienting the substrate.[4] Notably, residue Q38 has been shown to be important for the binding and proper orientation of the carboxyl group of loganic acid.[4] Additionally, tyrosine 37 (Y37) is critical for catalytic activity, likely through hydrophobic interactions with the glucose moiety of the substrate.[4]

The Catalytic Cycle: A Step-by-Step Methyl Transfer

The methylation of loganic acid by LAMT is a one-step process involving the direct transfer of a methyl group from the SAM cofactor to one of the oxygen atoms of the carboxyl group of loganic acid.[4] This reaction follows a sequential ordered Bi-Bi mechanism, where SAM binds first, followed by loganic acid, and after the methyl transfer, S-adenosyl-L-homocysteine (SAH) is released, followed by loganin. The overall reaction can be summarized as:

Loganic Acid + S-adenosyl-L-methionine (SAM) ⇌ Loganin + S-adenosyl-L-homocysteine (SAH) [3]

The catalytic mechanism is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The carboxylate group of loganic acid acts as the nucleophile, attacking the electrophilic methyl group of SAM. This concerted reaction proceeds through a transition state where the methyl group is transiently associated with both the sulfur of SAM and the oxygen of loganic acid. The inversion of stereochemistry at the methyl group, a hallmark of S_N2 reactions, is a key feature of this process.

Diagram of the LAMT Catalytic Cycle:

Caption: The ordered Bi-Bi catalytic cycle of LAMT.

Substrate Specificity and Inhibition Profile

LAMT exhibits a high degree of substrate specificity. It efficiently methylates loganic acid and, to a lesser extent, secologanic acid.[1] However, it shows negligible activity towards structurally similar compounds such as 7-deoxyloganic acid, dehydrologanic acid, and epiloganic acid, highlighting the stringent stereochemical requirements of the active site.[1]

The enzyme is subject to product and byproduct inhibition. Loganin, the product of the reaction, acts as a strong repressor, while S-adenosyl-L-homocysteine (SAH), the demethylated cofactor, also exerts a slight inhibitory effect.[1] This feedback inhibition is a common regulatory mechanism in metabolic pathways.

| Compound | Kinetic Parameter | Value | Reference |

| Loganic Acid | K_M | 315 µM | [1] |

| S-adenosyl-L-methionine | K_M | 742 µM | [1] |

| Loganic Acid | k_cat | 0.31 s⁻¹ | [1] |

| Loganin | Inhibition | Strong | [1] |

| S-adenosyl-L-homocysteine | Inhibition | Slight | [1] |

Table 1: Kinetic and Inhibition Parameters of Catharanthus roseus LAMT.

Experimental Protocols for LAMT Characterization

Recombinant Expression and Purification of LAMT

This protocol describes the expression of His-tagged LAMT in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Diagram of the LAMT Purification Workflow:

Sources

- 1. uniprot.org [uniprot.org]

- 2. Loganate O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: High-Efficiency Extraction and Purification of Loganic Acid from Cornelian Cherry (Cornus mas L.)

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of loganic acid from Cornelian cherry (Cornus mas L.) fruits. Loganic acid, an iridoid glycoside, is a key bioactive compound in Cornelian cherry, exhibiting significant anti-inflammatory, antidiabetic, and anti-atherosclerotic properties.[1][2][3] This guide details advanced extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside robust purification and analytical protocols to ensure high-purity isolation and accurate quantification of this valuable phytochemical.

Introduction: Loganic Acid and Cornelian Cherry

Loganic acid (C₁₆H₂₄O₁₀) is a naturally occurring iridoid glycoside that serves as a crucial biosynthetic precursor to many other iridoids.[1][4] It is particularly abundant in the fruits of the Cornelian cherry (Cornus mas L.), a plant with a long history in traditional medicine.[5] Modern pharmacological studies have identified loganic acid as a primary contributor to the therapeutic effects of Cornelian cherry extracts, making its efficient isolation a key objective for nutraceutical and pharmaceutical research.[2][6]

The primary challenge in working with natural products is the development of extraction and purification strategies that are both efficient and preserve the integrity of the target compound. This guide focuses on modern, green extraction technologies that offer significant advantages over conventional methods in terms of yield, processing time, and solvent consumption. The subsequent purification and analytical protocols are designed to be robust and reproducible, yielding high-purity loganic acid suitable for advanced research and development.

Chemical Properties of Loganic Acid:

-

Molecular Formula: C₁₆H₂₄O₁₀[4]

-

Molecular Weight: 376.4 g/mol [1]

-

Appearance: Off-white crystalline powder[7]

-

Solubility: Highly soluble in polar solvents such as water, ethanol, and DMSO.[1][8] This property is fundamental to the design of the extraction and chromatography protocols outlined below.

Overall Workflow: From Fruit to Purified Loganic Acid

The entire process, from raw plant material to a quantified, pure compound, involves a multi-stage workflow. Each stage is critical for the final yield and purity.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fruit extracts of various cornelian cherry (Cornus mas L.) cultivars as antioxidant therapy for alleviating nitrative stress in erythrocytes of blood in experimental diabetes mellitus | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. LOGANIC ACID | 22255-40-9 [chemicalbook.com]

- 8. apexbt.com [apexbt.com]

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Loganate in Human Plasma

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loganate (loganic acid) in human plasma. Loganate, an iridoid glycoside, is a key active metabolite with various pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode using Multiple Reaction Monitoring (MRM). The method presented herein is designed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity for drug development and clinical research professionals.[4][5][6][7]

Introduction: The Scientific Rationale

Loganate, also known as loganic acid, is the carboxylic acid form of loganin and a significant iridoid glycoside found in various medicinal plants.[1][8][9] Its therapeutic potential necessitates a reliable bioanalytical method to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for small-molecule bioanalysis due to its unparalleled selectivity, sensitivity, and wide dynamic range.[5][10]

The carboxylic acid moiety of loganate (pKa dependent) makes it amenable to deprotonation, favoring high-efficiency ionization in negative electrospray ionization (ESI) mode. This characteristic is the cornerstone of the mass spectrometric approach detailed below. The selection of a simple protein precipitation protocol is justified by its efficiency in removing high-abundance proteins from plasma while ensuring high recovery for polar analytes like loganate, thus minimizing sample handling time and potential for analyte loss.[3][11][12]

Analyte and Internal Standard Properties

Proper method development begins with understanding the physicochemical properties of the analyte and the selected Internal Standard (IS). An ideal IS should be structurally similar to the analyte to mimic its behavior during extraction and ionization but must be isotopically or chromatographically distinct. For this method, Gliclazide is chosen as the internal standard based on its successful use in a published loganic acid assay, demonstrating its suitability for this application.[3][11]

| Parameter | Loganate (Loganic Acid) | Gliclazide (Internal Standard) |

| Chemical Structure | Iridoid Glycoside | Sulfonylurea |

| Molecular Formula | C₁₆H₂₄O₁₀ | C₁₅H₂₁N₃O₃S |

| Molecular Weight | 376.36 g/mol [1][8][9][13] | 323.41 g/mol |

| Rationale for Pairing | Gliclazide has proven effective as an IS for loganic acid, providing reliable normalization during sample processing and analysis.[3][11] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents

-

Loganate reference standard (≥98% purity)

-

Gliclazide (Internal Standard, ≥98% purity)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

The causality behind this choice rests on efficiency and recovery. Protein precipitation with an organic solvent like methanol is a rapid and effective way to remove the bulk of plasma proteins, which would otherwise interfere with chromatography and ionize poorly. This one-step process is ideal for high-throughput analysis.

Protocol:

-

Thaw plasma samples and quality controls (QCs) to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 150 µL of the Internal Standard working solution (Gliclazide in methanol).

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

LC-MS/MS Instrumentation and Conditions

The parameters below are based on established methods for loganate and similar iridoid glycosides, optimized for selectivity and speed.[3][11][14]

Table 1: Optimized Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

| HPLC System | UPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity) | Provides high resolution and fast analysis times. |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)[3][11] | Offers excellent retention and peak shape for polar glycosides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |

| Mobile Phase B | Methanol[3][11] | Provides good elution strength for the analytes. |

| Flow Rate | 0.4 mL/min | Balances analysis time with chromatographic efficiency. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) | A rapid gradient effectively separates the analytes from matrix components and allows for quick column re-equilibration. |

Table 2: Optimized Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) | The gold standard for quantitative bioanalysis.[10] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[3][11] | Loganate's carboxylic acid group readily deprotonates to form [M-H]⁻, yielding high sensitivity. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and signal-to-noise by monitoring specific precursor-to-product ion transitions. |

| Capillary Voltage | -4.5 kV | Optimized for efficient ion formation. |

| Source Temp. | 150°C | |

| Desolvation Temp. | 500°C | Facilitates efficient solvent evaporation and ion desolvation. |

| Gas Flow Rates | Optimized for specific instrument |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Rationale for Transition |

| Loganate | 375.1 | 213.2 | 150 | -20 | The precursor is the deprotonated molecule [M-H]⁻. The product ion corresponds to the loss of the glucose moiety (162 Da), a characteristic fragmentation for iridoid glycosides.[3][11][15] |

| Gliclazide (IS) | 322.1 | 169.9 | 150 | -25 | This transition is specific and robust for Gliclazide, as established in prior validated methods.[3][11] |

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the data, the method must undergo full validation according to regulatory guidelines from agencies like the FDA and EMA.[16][7][17][18][19] This process confirms that the method is fit for its intended purpose.

Bioanalytical Method Validation Workflow

Key Validation Parameters:

-

Selectivity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix. Assessed by analyzing blank plasma from at least six different sources.

-

Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A typical range for loganate could be 5-10,000 ng/mL, with a correlation coefficient (r²) > 0.99.[3][11]

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.[16][19]

-

Matrix Effect: The potential for ion suppression or enhancement from matrix components is evaluated to ensure it does not affect quantification.

-

Recovery: The efficiency of the extraction process is measured by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

-

Stability: Analyte stability is confirmed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top (room temperature) storage, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of loganate in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput pharmacokinetic studies. By adhering to the principles of bioanalytical method validation outlined by regulatory bodies, this protocol establishes a trustworthy system for generating high-quality data essential for drug development and clinical research.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5460138, Loganate. [Link]

-

Li, Y., et al. (2016). LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract. Biomedical Chromatography. [Link]

-

Li, Y., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. Molecules. [Link]

-

Wikipedia. Loganic acid. [Link]

-

El-Aneed, A., et al. (2014). Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization. Journal of The American Society for Mass Spectrometry. [Link]

-

Yuan, G., et al. (2019). Simultaneous HPLC-MS Determination of Loganin, Morroniside and Paeoniflorin in Rat Plasma; Pharmacokinetics of Liuwei Dihuang Pills. Indian Journal of Pharmaceutical Sciences. [Link]

-

Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. RSC Advances. [Link]

-

Li, X., et al. (2024). A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis. Journal of Chromatography B. [Link]

-

Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. ResearchGate. [Link]

-

Li, X., et al. (2024). A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis. PubMed. [Link]

-

Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. Semantic Scholar. [Link]

-

Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

-

Li, Y., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS. ResearchGate. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

He, J., et al. (2012). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Seshachalam, D., et al. (2007). LC-MS-MS Method for Determination of Metolazone in Human Plasma. ResearchGate. [Link]

-

Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules. [Link]

-

van de Merbel, N. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. [Link]

-

Wang, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hhs.gov [hhs.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. Loganic acid - Wikipedia [en.wikipedia.org]

- 9. LOGANIC ACID | 22255-40-9 [chemicalbook.com]

- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Loganic acid | TargetMol [targetmol.com]

- 14. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 18. elearning.unite.it [elearning.unite.it]

- 19. ema.europa.eu [ema.europa.eu]

Application Note: Optimized Solvent Systems for the Isolation of Loganin and Loganic Acid

Topic: Solvent Selection and Process Optimization for Efficient Loganate/Loganin Isolation Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Natural Product Researchers, and Drug Development Scientists.

Abstract

The efficient isolation of iridoid glycosides, specifically loganic acid and its methyl ester loganin, presents a distinct "polarity paradox." These compounds exhibit high water solubility, making them difficult to separate from co-extracted polysaccharides and proteins, yet they lack sufficient lipophilicity for standard non-polar organic partitioning. This guide details a phase-dependent solvent selection strategy—moving from hydro-alcoholic extraction to macroporous resin modulation and biphasic counter-current separation—to achieve purities exceeding 98%.

Introduction: The Solubility Landscape

Loganates (including loganic acid and loganin) are iridoid glycosides predominantly found in Cornus officinalis (Corni Fructus), Strychnos nux-vomica, and Lonicera japonica. Their therapeutic potential in neuroprotection and anti-inflammatory pathways is well-documented, but their isolation is often bottlenecked by solvent incompatibility.

The Chemical Challenge

-

High Polarity: The glucose moiety renders these molecules highly hydrophilic.

-

The "Sugar Trap": Water—the most effective solvent for extraction—co-extracts massive amounts of primary metabolites (sugars, starches), complicating downstream purification.

-

Acid vs. Ester:

-

Loganic Acid: Contains a free carboxylic acid (

). Its solubility is pH-dependent. -

Loganin: The methyl ester form. Slightly less polar but still requires polar organic solvents for recovery.

-

Phase 1: Primary Extraction (Thermodynamics & Mass Transfer)

While water provides the highest solubility, it results in a "dirty" extract. Pure ethanol or methanol yields are poor due to the glycosidic nature of the target.

Optimized Solvent System: The 50-55% Rule

Research indicates that a binary system of Ethanol:Water (55:45 v/v) is the thermodynamic optimum for yield vs. impurity profile.

-

Mechanism: The water swells the plant matrix (cellulose), allowing the ethanol to penetrate and solubilize the iridoids.

-

Thermal Parameters: Extraction at 40–50°C balances diffusion kinetics without degrading the thermally labile glycosidic bond.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Pulverize dried fruit (Cornus officinalis) to pass a 40-mesh sieve.

-

Solvent: Prepare 55% Ethanol (aq).

-

Ratio: Solid-to-Liquid ratio of 1:30 (w/v).

-

Extraction: Sonicate at 200W, 40°C for 30 minutes.

-

Clarification: Centrifuge at 5000 rpm for 10 minutes. Collect supernatant.

-

Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 45°C to obtain an aqueous concentrate.

Phase 2: Enrichment via "Digital" Solvent Modulation

Direct liquid-liquid extraction (LLE) of the crude aqueous extract with ethyl acetate often fails to recover loganin efficiently due to its partition coefficient (

The Step-Gradient Strategy

The resin acts as a "polarity trap." We modulate the eluent polarity to sequentially strip impurities and then the target.

| Step | Solvent System | Target / Effect | Mechanism |

| Loading | Aqueous Concentrate | Adsorption | Hydrophobic interaction with resin backbone. |

| Wash 1 | Water | Sugars, Proteins | Highly polar species do not bind and wash off. |

| Wash 2 | 15% Ethanol | Polar Impurities | Removes highly polar glycosides/phenolics. |

| Elution | 40-50% Ethanol | Loganate / Loganin | Critical Step: Displaces the target iridoids. |

| Strip | 95% Ethanol | Chlorophyll/Lipids | Cleans column (waste). |

Phase 3: High-Purity Isolation (HSCCC & Partitioning)

For pharmaceutical-grade purity (>98%), High-Speed Counter-Current Chromatography (HSCCC) is superior to solid columns as it eliminates irreversible adsorption.

The Biphasic Solvent System

The literature-validated "Golden Ratio" for loganin separation utilizes a quaternary system that creates a precise polarity window.

System: n-Butanol : Methanol : Water : Acetic Acid Ratio: 4 : 1 : 6 : 0.1 (v/v/v/v)[1][2][3][4]

-

Upper Phase: Stationary Phase (Organic-rich)

-

Lower Phase: Mobile Phase (Aqueous-rich)

-

Role of Acetic Acid: Suppresses the ionization of loganic acid, keeping it in a neutral, protonated state to improve partitioning into the organic stationary phase and sharpen peak shape.

Protocol 2: HSCCC Separation

-

Equilibration: Mix solvents in a separatory funnel. Shake vigorously. Allow to settle for >4 hours.

-

Preparation: Separate phases. Degas both by sonication.[2]

-

Loading: Fill the coil with the Upper Phase (Stationary).

-

Rotation: Start apparatus at 800–850 rpm.

-

Elution: Pump Lower Phase (Mobile) at 2.0 mL/min.

-

Injection: Dissolve the 40% EtOH resin fraction (from Phase 2) in a 1:1 mixture of upper/lower phase. Inject.

-

Detection: Monitor UV at 254 nm.

-

Elution Order: Impurities

Morroniside

-

Decision Process Visualization

The following diagram illustrates the critical decision nodes for solvent selection based on the specific form of the molecule (Acid vs. Ester) and the purity stage.

Caption: Flowchart depicting the solvent modulation strategy from crude extraction to specific target isolation.

Analytical Validation (HPLC-UV)

To verify the efficacy of the solvent selection, use the following validated method.

-

Column: C18 Reverse Phase (e.g., 250mm × 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.2% Formic Acid in Water

-

B: Methanol (or Acetonitrile)[5]

-

-

Gradient: 0–10 min (20% B), 10–30 min (20%

60% B). -

Wavelength: 254 nm (Loganin/Loganic acid chromophore).[1][2]

-

Flow Rate: 1.0 mL/min.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Ethanol conc. too high (>70%) | Reduce EtOH to 50-55%. Pure organic solvents dehydrate the tissue, inhibiting diffusion. |

| Emulsions in LLE | Saponins/Proteins present | Do not skip the Resin (Phase 2) step. It removes surfactants. Alternatively, add brine (NaCl). |

| Peak Tailing (HPLC) | Ionization of Loganic Acid | Ensure Mobile Phase A contains acid (0.1% Formic or Acetic) to suppress ionization. |

| Co-elution | Morroniside contamination | Adjust HSCCC ratio. Decrease Methanol slightly to reduce solubility in the stationary phase. |

References

-

Liu, L., Sun, A., Wu, S., & Liu, R. (2009). Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC.[1][2][3] Journal of Chromatographic Science, 47(5), 333-336.[3] Link

-

Ahn, J. H., Mo, E. J., Jo, Y. H., et al. (2017). Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages.[6] Bioscience, Biotechnology, and Biochemistry, 81(10), 1973-1977.[6] Link

-

Du, Q., Li, G., & Zhao, Y. (2003). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies. Link (Referenced context via PMC equivalent).

-

Zhang, L., Zhao, M., et al. (2021). Study on the Extraction of Loganin from Cornus officinalis.[7][8] Journal of Henan Agricultural Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hnnykx.org.cn [hnnykx.org.cn]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Loganate and Sweroside

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the analytical separation of the iridoid glycosides loganate and sweroside. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chromatographic principles involved in resolving these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate loganate and sweroside using standard C18 columns?

A1: Loganate and sweroside are structural isomers, meaning they have the same molecular formula (C₁₆H₂₂O₉ for sweroside, C₁₆H₂₄O₁₀ for loganic acid, the parent of loganate) and similar core structures.[1][2][3] Standard C18 columns primarily separate compounds based on hydrophobicity.[4] Since these two molecules have very similar polarity and hydrophobicity, they exhibit nearly identical retention times on C18 columns, leading to significant peak overlap or co-elution.[5] Achieving separation requires a chromatographic system that can exploit subtle differences in their chemical structure.

Q2: What is the single most effective parameter to change for improving resolution between these two compounds?

A2: Changing the stationary phase chemistry is often the most impactful strategy. While mobile phase modifications are crucial, switching from a standard C18 to a column with a different selectivity, such as a Phenyl-Hexyl phase, can introduce alternative separation mechanisms (like π-π interactions) that are more effective at differentiating isomers.[4][6]

Q3: Can adjusting the mobile phase pH resolve the peaks?

A3: Adjusting pH can be a powerful tool, particularly for ionizable compounds.[7] Loganate is the conjugate base of loganic acid and possesses a carboxylic acid group, making it ionizable.[1] Sweroside is neutral.[2] By operating the mobile phase at a pH below the pKa of loganic acid (typically in the range of pH 2.5-4), the carboxyl group will be protonated, making the molecule less polar and increasing its retention.[8] This change in the ionization state of loganate, while sweroside remains unaffected, can significantly alter selectivity (α) and achieve separation.[7]

Q4: Is a gradient or isocratic elution better for this separation?

A4: A shallow gradient elution is generally recommended.[9] While an isocratic method might seem simpler, a gradient allows for fine-tuning of the mobile phase strength over the elution window of the critical pair. A slow, shallow gradient ramp in the region where loganate and sweroside elute can significantly enhance resolution.[9]

In-Depth Troubleshooting Guide: Resolving Peak Overlap

When faced with co-eluting peaks, a systematic approach is essential. The resolution (Rs) in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[10] Our strategy will be to manipulate these factors to achieve baseline separation (Rs ≥ 1.5).

Problem: Chromatogram shows a single, broad peak or two poorly resolved peaks for loganate and sweroside.

Below is a logical workflow to troubleshoot this issue, starting with the most impactful and logical adjustments.

Caption: A logical workflow for resolving peak overlap.

Step 1: Modify the Stationary Phase (Impacting Selectivity, α)

Causality: Selectivity (α) is the most powerful factor for improving resolution. It describes the ability of the chromatographic system to distinguish between two analytes. By changing the column chemistry from a simple hydrophobic (C18) to one with mixed-mode interactions, we can introduce new separation mechanisms.

A Phenyl-Hexyl column is an excellent alternative. The phenyl rings on the stationary phase can engage in π-π stacking interactions with analytes that have aromatic or unsaturated structures.[4][6] This provides a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to unique selectivity for structurally similar compounds.[11][12]

Data Presentation: Comparison of Starting Column Chemistries

| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Rationale for Change |

| Primary Interaction | Hydrophobic | Mixed-Mode: Hydrophobic & π-π | Introduces a new separation mechanism to exploit subtle electronic differences.[4][6] |

| Typical Analytes | General purpose, non-polar to moderately polar | Aromatic compounds, isomers, polar compounds | Loganate and sweroside contain structural elements that can interact differently with the phenyl rings. |

| Expected Outcome | Poor resolution (Rs < 1.0) | Potential for baseline resolution (Rs ≥ 1.5) | Enhanced selectivity (α) is the primary driver for improved resolution. |

Step 2: Optimize Mobile Phase pH (Impacting Selectivity, α)

Causality: This strategy is effective because it selectively alters the polarity of one analyte over the other. Loganic acid, the parent compound of loganate, has a carboxylic acid moiety and is ionizable.[3] Sweroside is a neutral molecule.[2] By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa of loganic acid, we ensure it is in its non-ionized (protonated) state.[13] This makes it more hydrophobic, increasing its retention time relative to the neutral sweroside, thereby improving selectivity.[7]

Experimental Protocol: Mobile Phase pH Adjustment

-

Prepare Aqueous Mobile Phase (A): Start with HPLC-grade water.

-

Add Acidifier: Add a small amount of a suitable acid, such as formic acid or phosphoric acid, to reach a target pH. A common starting point is 0.1% formic acid, which typically yields a pH between 2.5 and 3.0.

-

Measure pH: Use a calibrated pH meter to measure the pH of the aqueous component before mixing with the organic solvent.[8] This ensures reproducibility.

-

Prepare Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.

-

Filter and Degas: Filter both mobile phases through a 0.45 µm filter and degas thoroughly to prevent bubbles in the system.[14]

-

Test Separation: Run your sample using the pH-adjusted mobile phase and your standard gradient program.

Step 3: Adjust Gradient and Flow Rate (Impacting Retention (k) and Efficiency (N))

Causality: A slower, shallower gradient reduces the mobile phase's elution strength over time, allowing more time for the analytes to interact with the stationary phase.[9] This can significantly improve the separation of closely eluting compounds. Reducing the flow rate increases the column's efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases, resulting in sharper peaks and better resolution.[5][14]

Data Presentation: Example Gradient Optimization

| Gradient Program | Initial %B | Final %B | Ramp Time | Expected Outcome |

| Scouting Gradient | 5% | 95% | 15 min | Determines approximate elution time. Peaks likely co-elute. |

| Optimized Gradient | 10% | 30% | 40 min | A shallower slope in the elution region of interest improves resolution.[9] |

Step 4: Adjust Column Temperature (Impacting Efficiency (N) and Selectivity (α))

Causality: Increasing the column temperature reduces the viscosity of the mobile phase, which leads to more efficient mass transfer and sharper peaks (higher N).[10] However, temperature can also subtly affect the selectivity (α) of the separation.[15] The effect is compound-dependent and must be evaluated empirically. A good starting point is to test temperatures between 25°C and 40°C.

Summary Protocol: A Recommended Starting Method

This protocol integrates the principles discussed above and serves as a robust starting point for separating loganate and sweroside.

Experimental Protocol: Optimized HPLC Method

-

Column Selection:

-

Use a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

-

Mobile Phase B: Acetonitrile.

-

-

HPLC Conditions:

-

Gradient Program:

-

Time (min) | % B

-

0.0 | 10

-

25.0 | 25

-

30.0 | 90

-

35.0 | 90

-

35.1 | 10

-

40.0 | 10

-

-

System Suitability:

-

Resolution (Rs): Aim for Rs ≥ 1.5 between loganate and sweroside.

-

Tailing Factor (T): Aim for 0.9 ≤ T ≤ 1.5 for both peaks.

-

Reproducibility: Ensure retention time RSD ≤ 2% over multiple injections.

-

Caption: Decision tree for method development.

By systematically applying these principles and protocols, researchers can successfully resolve the challenging separation of loganate and sweroside, leading to more accurate and reliable quantitative results.

References

- Vertex AI Search. (2020, November 11).

- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.

- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.

- Benchchem.

- myExperiment.

-

Waters Corporation. (2017, October 19). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

-

Wang, J., et al. (2022). Multi-component quantitative and feed-forward neural network for pattern classification of raw and wine-processed Corni Fructus. TMR Modern Herbal Medicine, 5(2). [Link]

- HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.

- CABI Digital Library. (2011). Analysis of the interactions of multicomponents in Cornus officinalis Sieb. et Zucc. with human serum albumin using on-line dialysis coupled with HPLC.

- MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.

- Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.

- ResearchGate. The chemical structures of loganic acid, loganin, sweroside and cornuside.

- PubMed. (2003, June 15). [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice].

-

Liu, A., et al. (2013). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Molecules, 18(9), 10412-10423. [Link]

- Benchchem. (2025, December).

- Czerwińska, M. E., et al. (2021). Cornus mas and Cornus officinalis—A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts. Plants, 10(11), 2347.

- Freie Universität Berlin. (2022, January 27). A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts in Human Neutrophils and Caco-2 Models.

- ResearchGate.

-

PubChem. Loganate. [Link]

- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.

- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.

- PubMed. (2020, May 15). Optimisation for simultaneous determination of iridoid glycosides and oligosaccharides in Radix Rehmannia by microwave assisted extraction and HILIC-UHPLC-TQ-MS/MS.

- Macedonian Pharmaceutical Bulletin. (2022).

- Agilent Technologies.

-

PubChem. (-)-Sweroside. [Link]

- ResearchGate.

- LCGC International.

- ResearchG

-

PubChem. Loganic Acid. [Link]

- PubMed. (2024, December 15). Comprehensive Investigation of Sweroside Metabolism in Rats Using a De Novo Strategy Based on Ultra-High-Performance Liquid Chromatography/Quadrupole-Exactive Mass Spectrometry.

- MDPI. (2024, March 18).

- SIELC Technologies. (2023, June 14).

Sources

- 1. Loganate | C16H23O10- | CID 5460138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Sweroside | C16H22O9 | CID 161036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]